1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(naphthalen-1-ylmethyl)urea
Description
Properties
IUPAC Name |
1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-(naphthalen-1-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-16-10-11-19(25-12-5-13-29(25,27)28)14-21(16)24-22(26)23-15-18-8-4-7-17-6-2-3-9-20(17)18/h2-4,6-11,14H,5,12-13,15H2,1H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPBAFFMHXWTFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a dioxidoisothiazolidin moiety, a urea linkage, and aromatic groups, which contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.44 g/mol. The structural representation highlights the presence of the dioxidoisothiazolidin ring, which is critical for its biological activity.
Biological Activity
Initial studies indicate that this compound exhibits significant biological activities, including:
- Anticancer Properties : The compound has been shown to inhibit cell proliferation in various cancer cell lines by interfering with cell cycle regulation. It primarily targets cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells.
- Antioxidant Activity : The presence of the dioxidoisothiazolidin group contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.
- Antimicrobial Effects : Preliminary investigations suggest that the compound possesses antimicrobial properties against a range of bacterial strains, making it a candidate for further development as an antibacterial agent.
The mechanism of action involves several pathways:
- Inhibition of CDK2 : By binding to CDK2, the compound disrupts its activity, which is essential for the progression of the cell cycle. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
- Free Radical Scavenging : The dioxidoisothiazolidin moiety can donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Interaction with Biological Targets : The urea functional group allows for nucleophilic substitution reactions, enhancing its interaction with various biomolecules .
Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- A study published in Journal of Medicinal Chemistry reported that derivatives of the dioxidoisothiazolidin structure exhibited potent anticancer activity against breast cancer cell lines .
- Another research article highlighted the antioxidant capacity of similar compounds, demonstrating their effectiveness in reducing oxidative stress markers in vitro .
Data Table: Comparative Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Dioxidoisothiazolidine moiety, urea link | Anticancer, Antioxidant, Antimicrobial |
| N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide | Similar dioxidoisothiazolidine structure | Anticancer |
| N-(4-Hydroxy-5-isopropyl-2-methylphenyl)-N'-(1-naphthyl)urea | Urea derivative | Antioxidant |
Case Studies
Case Study 1 : A study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure.
Case Study 2 : In another research effort focusing on oxidative stress, the compound was tested against hydrogen peroxide-induced oxidative damage in human fibroblasts. The results demonstrated a marked decrease in reactive oxygen species (ROS) levels when treated with the compound compared to controls.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with three structurally related analogs:
¹ Exact molecular weight requires experimental validation.
Key Observations:
- Lipophilicity : The naphthalen-1-ylmethyl group in the target compound increases hydrophobicity compared to the tetrahydro-2H-pyran-4-yl (cyclic ether) and 4-methoxyphenyl analogs . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Electronic Effects : The 1,1-dioxidoisothiazolidin-2-yl group is consistent across analogs, suggesting shared sulfonamide-like reactivity and stability.
- Steric Factors : Bulky substituents (e.g., naphthalene) may limit binding to sterically constrained targets compared to smaller groups like 4-methoxyphenyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
